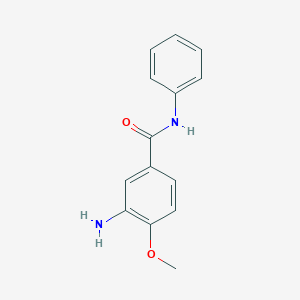

3-Amino-4-methoxybenzanilide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-amino-4-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQDVIHBXWNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051607 | |

| Record name | 3-Amino-4-methoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzamide, 3-amino-4-methoxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

120-35-4 | |

| Record name | 3-Amino-4-methoxy-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methoxybenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3-amino-4-methoxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-methoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-METHOXYBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Y646AW8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-methoxybenzanilide (CAS 120-35-4): Properties, Synthesis, and Applications in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methoxybenzanilide, with CAS number 120-35-4, is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of a variety of organic molecules. While its primary industrial application lies in the manufacturing of high-performance pigments and dyes, the core benzanilide structure is a recognized scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis methodologies, and safety information for this compound. Furthermore, it explores the broader context of the benzanilide moiety in drug discovery, highlighting its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized in the table below, providing a valuable resource for researchers in assessing its suitability for various chemical reactions and applications.

| Property | Value | Reference(s) |

| CAS Number | 120-35-4 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [2] |

| IUPAC Name | 3-amino-4-methoxy-N-phenylbenzamide | |

| Synonyms | 3-Amino-p-anisanilide, Fast Red KD Base | [3][4][5] |

| Appearance | White to light yellow crystalline powder or solid | [6] |

| Melting Point | 154-156 °C | [6] |

| Solubility | Soluble in organic solvents | [3] |

| log Pow | 2.08 (at 23 °C) | [7] |

| Purity | Typically ≥97% | [1] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

| Spectral Data Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons, the amine and amide protons, and the methoxy group protons. |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the amide, and C-O stretching of the methoxy group. |

| UV-Vis Spectroscopy | UV-Vis spectroscopy can be used to determine the absorption maxima of the compound, which is useful in applications involving its chromophoric properties. |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, primarily in patent literature. These methods often involve multi-step processes starting from readily available precursors. Below are outlines of common synthetic strategies.

Synthesis from 3-Nitro-4-chlorobenzoic Acid

One prevalent method involves the reaction of 3-nitro-4-chlorobenzoic acid with aniline to form an intermediate, which is then methoxylated and reduced.[5][8]

Experimental Workflow:

Detailed Protocol:

-

Step 1: Preparation of 3-nitro-4-chlorobenzanilide: 3-nitro-4-chlorobenzoic acid is reacted with aniline in the presence of a coupling agent such as thionyl chloride or phosphorus trichloride in a suitable solvent like chlorobenzene. The reaction mixture is typically heated to drive the reaction to completion.[5]

-

Step 2: Preparation of 3-nitro-4-methoxybenzanilide: The resulting 3-nitro-4-chlorobenzanilide is then subjected to a nucleophilic aromatic substitution reaction with methanol in the presence of a base (e.g., sodium hydroxide) to introduce the methoxy group.[8]

-

Step 3: Preparation of this compound: The nitro group of 3-nitro-4-methoxybenzanilide is reduced to an amino group using a suitable reducing agent, such as hydrazine hydrate in the presence of a catalyst, to yield the final product.[8]

Synthesis from p-Chlorobenzoic Acid

An alternative route starts with p-chlorobenzoic acid, which undergoes methoxylation and nitration before condensation and reduction.[6]

Experimental Workflow:

Detailed Protocol:

-

Step 1: Methoxylation: p-Chlorobenzoic acid is reacted with methanol in the presence of an additive to yield p-methoxybenzoic acid.[6]

-

Step 2: Nitration: The resulting p-methoxybenzoic acid is nitrated using a nitrating agent (e.g., nitric acid in the presence of sulfuric acid) to introduce a nitro group.[6]

-

Step 3: Condensation: The nitrated intermediate is then condensed with aniline, often in the presence of a coupling agent, to form the benzanilide structure.[6]

-

Step 4: Reduction: The nitro group of the condensation product is reduced to an amino group to afford this compound.[6]

Applications

Intermediate for Dyes and Pigments

The primary application of this compound is as a key intermediate, often referred to as "Fast Red KD Base," in the synthesis of a wide range of organic pigments.[4][5][6] These pigments are used in various industries, including:

The amino group of this compound allows for diazotization, followed by coupling with other aromatic compounds to produce azo dyes and pigments with desirable coloristic properties.[4]

Role in Drug Discovery and Development

While this compound itself is not an active pharmaceutical ingredient, its core benzanilide structure is a privileged scaffold in medicinal chemistry.[10][11] The benzanilide moiety is present in numerous compounds that exhibit a wide range of biological activities. Its structural rigidity and ability to participate in hydrogen bonding make it an attractive framework for designing molecules that can interact with biological targets such as enzymes and receptors.

The amino and methoxy functional groups on this compound provide reactive handles for further chemical modifications, allowing for its use as a building block in the synthesis of more complex molecules for biological screening.[9][12]

Conceptual Role in Targeting Biological Pathways:

Examples of therapeutic areas where benzanilide derivatives have shown promise include:

-

Antifungal Agents: Benzanilide-containing azoles have been developed as inhibitors of fungal CYP51, an enzyme crucial for ergosterol biosynthesis.[13][14]

-

Oncology: The benzanilide structure is found in several tyrosine kinase inhibitors used in cancer therapy.[11]

-

Inflammatory and Immune Diseases: Derivatives have been investigated as antagonists for chemokine receptors.[10]

-

Other Therapeutic Targets: Research has also explored benzanilide derivatives as α1-adrenoceptor antagonists and steroid 5α-reductase inhibitors.[15]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 | |

| Toxicology Data | LD50 Oral (Rat): > 2000 mg/kgLD50 Dermal (Rat): > 2000 mg/kgLC50 Fish (Danio rerio): > 10,000 mg/L (96h) | [7] |

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-established applications in the dye and pigment industry. For researchers in the pharmaceutical and life sciences, its significance extends beyond its direct use. The compound serves as a versatile building block, and its core benzanilide structure is a key pharmacophore in a diverse range of biologically active molecules. A thorough understanding of its properties, synthesis, and the broader therapeutic relevance of its structural class can empower scientists in the design and development of novel chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 120-35-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. nbinno.com [nbinno.com]

- 5. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 120-35-4 [chemicalbook.com]

- 8. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp 2 )–H hydroxylation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03905C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. CAS 120-35-4 | this compound | Jay Finechem [jayfinechem.com]

- 13. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 3-Amino-4-methoxybenzanilide

This technical guide provides a comprehensive overview of 3-Amino-4-methoxybenzanilide, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Compound Information

This compound, also known as Fast Red KD Base, is an aromatic amide. Its core structure consists of a benzanilide backbone substituted with an amino and a methoxy group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in organic synthesis and material science.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 242.27 g/mol | [1][2][4][5][8] |

| CAS Number | 120-35-4 | [1][2][3][4][6][7][8] |

| Appearance | White to light yellow powder | [9] |

| Purity | ≥97% | [3][6][7] |

| Melting Point | 154-156 °C | [9] |

| Boiling Point | 364.5 °C at 760 mmHg | [9] |

| Flash Point | 174.3 °C | [9] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is critical for obtaining a high-purity final product. The following experimental protocol outlines a common synthetic route.

Experimental Protocol: Multi-step Synthesis

This protocol involves the preparation of an intermediate, 3-nitro-4-methoxybenzanilide, followed by its reduction to the final product.

Step 1: Preparation of 3-nitro-4-chlorobenzanilide

-

In a 1000L reaction vessel, charge chlorobenzene (200 kg) and aniline (27 kg).

-

Initiate stirring and add 3-nitro-4-chlorobenzoic acid (50 kg).

-

Warm the mixture to 70-80°C.

-

Add thionyl chloride (40 kg) dropwise.

-

After the addition is complete, heat the mixture to 100°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add water (400 kg) dropwise.

-

Heat to reflux, then switch to distillation to remove chlorobenzene under normal pressure.

-

Cool the mixture, filter, and dry the solid to obtain 3-nitro-4-chlorobenzanilide.

Step 2: Preparation of 3-nitro-4-methoxybenzanilide

-

In a 1000L reaction flask, charge methanol (400 kg).

-

Start stirring and add the 3-nitro-4-chlorobenzanilide (55.4 kg) obtained from the previous step.

-

Add sodium hydroxide (8.8 kg).

-

Heat the mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture, filter, wash with water, and dry to yield 3-nitro-4-methoxybenzanilide.

Step 3: Preparation of this compound

-

In a 1000L reaction vessel, charge methanol (400 kg).

-

Begin stirring and add the 3-nitro-4-methoxybenzanilide (51.7 kg) from Step 2.

-

Add a catalyst, such as alkali formula ferrous oxide (2 kg), and water (100 kg).

-

Add hydrazine hydrate (85%, 18 kg) dropwise while maintaining the temperature at 55-60°C.

-

After the addition, reflux the mixture for 3 hours.

-

Perform hot filtration to remove the catalyst.

-

Concentrate the filtrate to two-thirds of its original volume.

-

Cool the solution, filter the resulting solid, and dry to obtain this compound.[2]

Applications and Biological Relevance

This compound is primarily utilized as an intermediate in the synthesis of organic pigments and dyes.[9][10] It is a key component in the production of various red and violet pigments used in the textile industry for dyeing and printing cotton, viscose, and linen fibers.[3]

While its direct biological activity and involvement in signaling pathways are not extensively documented in publicly available literature, it is classified as a potential endocrine-disrupting compound.[1] However, the specific mechanisms and pathways associated with this potential activity are yet to be fully elucidated. The core structure of this compound, anilide, is present in many biologically active molecules, suggesting that derivatives of this compound could be of interest in drug discovery and development.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound, from starting materials to the final product.

Caption: Synthetic pathway for this compound.

References

- 1. This compound | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 120-35-4 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. This compound | 120-35-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

3-Amino-4-methoxybenzanilide: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3-Amino-4-methoxybenzanilide (CAS No. 120-35-4). The information is compiled from various safety data sheets and toxicological databases to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this chemical.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Beige solid powder | [2] |

| Melting Point | 154 °C | [2] |

| Water Solubility | 33 mg/L at 20 °C | [2] |

| log Pow | 2.08 at 23 °C | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not consistently classified as hazardous. Aggregated GHS information from multiple notifications indicates that a significant percentage of suppliers do not classify this substance as hazardous.[1][3] However, some notifications include the following hazard statements:

It is important to note that the classification may vary between suppliers due to impurities, additives, or other factors.[1][3] Therefore, it is crucial to consult the specific safety data sheet provided by the supplier.

GHS Hazard Classification Workflow

The following diagram illustrates the general workflow for classifying a chemical according to the GHS.

Caption: General workflow for GHS hazard classification.

Toxicological Information

The toxicological data for this compound is summarized in the table below. The available data suggests low acute toxicity via oral and dermal routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | > 2000 mg/kg bw | [2][4] |

| LD50 | Rat (female) | Dermal | > 2000 mg/kg bw | [2][4] |

| LC50 | - | Inhalation | No data available | [2][5] |

Ecotoxicological Information

The ecotoxicological data indicates a low potential for harm to aquatic organisms and microorganisms in wastewater treatment plants.

| Endpoint | Species | Exposure Time | Value | Reference |

| LC50 | Danio rerio (Zebrafish) | 96 h | > 10,000 mg/L | [2][4] |

| EC50 | Activated sludge | 3 h | > 250 mg/L | [2][4] |

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are typically generated following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the relevant test guidelines.

Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance.[6][7]

-

Principle: A stepwise procedure is used where the substance is administered orally to animals at one of a series of fixed dose levels. The outcome of the test is the identification of a dose that causes evident toxicity but not mortality.

-

Animal Model: Typically, female rats are used.[8]

-

Procedure:

-

Animals are fasted prior to dosing.[6]

-

The test substance is administered by gavage.[6]

-

A starting dose is selected based on available information.

-

Animals are observed for signs of toxicity and mortality for at least 14 days.[6]

-

Based on the outcome, the dose for the next animal is adjusted up or down.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Acute Dermal Toxicity - OECD 402

This guideline provides a method for assessing the acute toxicity of a substance applied to the skin.[9][10][11]

-

Principle: The test substance is applied to the shaved skin of animals in a single dose.

-

Animal Model: Typically, rats are used.[8]

-

Procedure:

-

The fur is removed from the dorsal area of the animal one day before the test.[8]

-

The substance is applied uniformly over an area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

-

Endpoint: The LD50 value is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the animals.

Fish, Acute Toxicity Test - OECD 203

This test is designed to determine the acute lethal toxicity of substances to fish.[3][12][13][14]

-

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Test Organism: Commonly used species include Zebrafish (Danio rerio).[13]

-

Procedure:

-

Groups of fish are exposed to a range of concentrations of the test substance.

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

-

Endpoint: The LC50 (median lethal concentration) is calculated, which is the concentration of the substance that is lethal to 50% of the test fish over the exposure period.[12][13]

Activated Sludge, Respiration Inhibition Test - OECD 209

This method assesses the potential inhibitory effect of a substance on the microorganisms in activated sludge.[15][16][17][18][19]

-

Principle: The respiration rate of activated sludge is measured after a short exposure to the test substance.

-

Test System: Activated sludge from a wastewater treatment plant is used.[15]

-

Procedure:

-

Activated sludge is mixed with a synthetic sewage feed and different concentrations of the test substance.

-

The mixture is aerated for a defined period (e.g., 3 hours).

-

The rate of oxygen consumption is measured and compared to a control without the test substance.

-

-

Endpoint: The EC50 (median effective concentration) is determined, which is the concentration of the test substance that causes a 50% inhibition of the respiration rate.[18]

Chemical Safety Assessment Workflow

The following diagram outlines a general workflow for assessing the safety of a chemical substance.

Caption: General workflow for chemical safety assessment.

Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[13][15]

First-Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx).[12]

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, national, and international regulations.

This technical guide is intended to provide a summary of the available safety and hazard information for this compound. It is not a substitute for a thorough review of the supplier's Safety Data Sheet (SDS) and should be used in conjunction with professional judgment and knowledge of safe laboratory practices.

References

- 1. This compound | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. umwelt-online.de [umwelt-online.de]

- 7. youtube.com [youtube.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. eurofins.com.au [eurofins.com.au]

- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 15. OECD 209: Activated Sludge, Respiration Inhibition Test (Carbon and Ammonium Oxidation) | ibacon GmbH [ibacon.com]

- 16. oecd.org [oecd.org]

- 17. testinglab.com [testinglab.com]

- 18. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 19. oecd.org [oecd.org]

The Chemistry and Application of 3-Amino-4-methoxybenzanilide: A Technical Guide for Dye Intermediates

Introduction

3-Amino-4-methoxybenzanilide, also known as Fast Red KD Base, is a vital aromatic amine intermediate extensively utilized in the synthesis of high-performance azo dyes and pigments.[1][2] Its molecular structure, featuring strategically positioned amino and methoxy functional groups on a benzanilide backbone, makes it a versatile precursor for a wide range of colorants.[2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role as a diazo component in the production of azo dyes. Detailed experimental protocols and tabulated data are presented to support researchers, scientists, and professionals in the fields of dye chemistry and materials science.

Physicochemical and Spectroscopic Data

This compound is typically a white to light yellow powder.[3] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 120-35-4 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Melting Point | 154-155 °C | [3] |

| Appearance | White to light yellow powder | [3] |

Table 2: Spectroscopic Data

| Technique | Key Signals/Peaks |

| ¹H NMR | Signals corresponding to aromatic protons, amine protons, amide proton, and methoxy group protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, and methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (methoxy). |

| Mass Spectrometry | Molecular ion peak (M+) consistent with the molecular weight. |

Synthesis of this compound

A common and efficient industrial synthesis of this compound involves a three-step process starting from 3-nitro-4-chlorobenzoic acid. This method offers high yields and product purity.[4]

Experimental Protocol: Synthesis of this compound[4]

Step 1: Preparation of 3-nitro-4-chlorobenzanilide

-

To a 1000 L reaction vessel, add chlorobenzene (200 kg), aniline (27 kg), and 3-nitro-4-chlorobenzoic acid (50 kg).

-

Initiate stirring and heat the mixture to 70-80 °C.

-

Slowly add phosphorus trichloride (20 kg) dropwise.

-

After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.

-

Cool the mixture to room temperature and add water (400 kg) dropwise.

-

Heat the mixture to reflux and then switch to distillation to remove chlorobenzene by normal pressure steam distillation.

-

Cool the remaining mixture, filter the solid product, and dry to obtain 3-nitro-4-chlorobenzanilide.

-

Expected Yield: ~95.8%; Purity: ~98.1%; Melting Point: 128-130 °C

-

Step 2: Preparation of 3-nitro-4-methoxybenzanilide

-

In a 1000 L reaction flask, add methanol (400 kg) and the 3-nitro-4-chlorobenzanilide (55.4 kg) obtained from Step 1.

-

Start stirring and add potassium hydroxide (12.3 kg).

-

Heat the mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture, filter the solid, wash with water, and dry to obtain 3-nitro-4-methoxybenzanilide.

-

Expected Yield: ~94.9%; Purity: ~99.0%; Melting Point: 162-163 °C

-

Step 3: Reduction to this compound

-

The final step involves the reduction of the nitro group of 3-nitro-4-methoxybenzanilide to an amino group. This is typically achieved using standard reduction methods, such as catalytic hydrogenation or chemical reduction (e.g., with sodium hydrosulfide). The specific conditions for this step can vary depending on the chosen reduction method.

Role as a Dye Intermediate: Azo Dye Synthesis

The primary application of this compound is as a diazo component in the synthesis of azo dyes.[3] The process involves two key steps: diazotization of the primary aromatic amine and subsequent coupling with an electron-rich coupling component.[5] A prominent example is the synthesis of C.I. Pigment Red 146, a bluish-red azo pigment with good solvent resistance, heat stability, and lightfastness.[6]

Experimental Protocol: Synthesis of C.I. Pigment Red 146[6][7][8]

Step 1: Diazotization of this compound

-

In a suitable vessel, prepare a mixture of deionized water (100 kg), this compound (Red Base KD, 7.5 kg), hydrochloric acid (28% concentration, 12 kg), and glacial acetic acid (9 kg).[7]

-

Stir the mixture for approximately 10 minutes until the amine is fully dissolved.

-

Cool the solution to 4 °C in an ice bath.

-

Add a 30% aqueous solution of sodium nitrite, and allow the reaction to proceed for about 32 minutes to form the diazonium salt solution.[7]

Step 2: Preparation of the Coupling Component Solution

-

In a separate vessel, dissolve sodium hydroxide (e.g., 3-5 kg) in deionized water (200 kg).[8]

-

Add a coupling component, such as Naphthol AS-LC, and heat the mixture (e.g., to 80-95 °C) to facilitate dissolution.[8]

Step 3: Azo Coupling Reaction

-

At a controlled temperature (e.g., 35 °C), slowly add the coupling component solution (from Step 2) to the diazonium salt solution (from Step 1) with vigorous stirring.[8]

-

A colored precipitate of the azo pigment will form.

-

After the addition is complete, continue the reaction for a specified time (e.g., 60 minutes).

-

The mixture can then be heated (e.g., to 80 °C for 30 minutes) to promote pigment crystallization.[8]

-

The pigment is isolated by filtration, washed with water until neutral, and dried.

Properties of Derived Dyes

Azo dyes and pigments derived from this compound are known for their desirable properties, making them suitable for various applications, including textiles, printing inks, and coatings.[3][6]

Table 3: General Properties of Azo Dyes from this compound

| Property | Description | Reference |

| Color Range | Typically yields vibrant red to bluish-red shades. | [3][6] |

| Lightfastness | Generally good to excellent, resisting fading upon exposure to light.[2] | [9] |

| Washfastness | Dyes exhibit good resistance to removal or color change during washing. | [9] |

| Solvent Resistance | Pigments are often insoluble in water and most organic solvents, which is advantageous for many applications. | [6] |

| Heat Stability | The resulting pigments often possess good thermal stability. | [6] |

| Migration Resistance | Good resistance to bleeding or migrating from the substrate. | [2] |

Conclusion

This compound is a cornerstone intermediate in the modern dye and pigment industry. Its synthesis has been optimized to produce a high-purity product efficiently. When used as a diazo component, it gives rise to a range of high-performance azo colorants, such as C.I. Pigment Red 146, which are valued for their excellent fastness properties. The detailed protocols and data presented in this guide offer a valuable resource for chemists and materials scientists engaged in the research and development of new and improved colorants.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 5. iipseries.org [iipseries.org]

- 6. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110283475A - A kind of preparation method of pigment red 146 - Google Patents [patents.google.com]

- 8. Preparation method of pigment red 146 - Eureka | Patsnap [eureka.patsnap.com]

- 9. ijorarjournal.com [ijorarjournal.com]

An In-depth Technical Guide to 3-Amino-4-methoxybenzanilide (Fast Red KD Base)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-4-methoxybenzanilide, a chemical compound also widely known by its industrial name, Fast Red KD Base. While its primary application lies outside the direct scope of therapeutics, its chemical properties and structure may be of interest to medicinal chemists and researchers in drug discovery as a potential scaffold or building block.

Chemical Identity and Synonyms

This compound is a substituted aromatic amide. Its identity is well-established, and it is referenced across numerous chemical databases and commercial suppliers. A comprehensive list of its synonyms is provided below to aid in literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | 3-amino-4-methoxy-N-phenylbenzamide |

| CAS Number | 120-35-4[1] |

| Molecular Formula | C14H14N2O2[1] |

| Common Synonyms | Fast Red KD Base, 3-Amino-p-anisanilide, 3-Amino-4-methoxy-N-phenylbenzamide, AMAN, AMBA, Red KD Base, Red based KD[1] |

| Other Identifiers | EINECS 204-388-4, NSC 50647, UNII-V5Y646AW8S |

Physicochemical Properties

The physicochemical properties of this compound have been reported in various sources. The following table summarizes key quantitative data. It is important to note the discrepancy in the reported melting point, which may be due to different experimental conditions or sample purity.

| Property | Value | Source |

| Molecular Weight | 242.27 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline powder | Guidechem |

| Melting Point | 154-156 °C | EMCO Chemicals[2] |

| 170-175 °C | Guidechem | |

| 197-198 °C (after column chromatography) | ChemicalBook | |

| Boiling Point | 364.5 °C at 760 mmHg (estimated) | EMCO Chemicals[2] |

| Density | 1.245 g/cm³ (estimated) | EMCO Chemicals[2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, DMSO (slightly), Methanol (slightly) | Guidechem, ChemicalBook |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The following sections detail both industrial-scale manufacturing processes and a laboratory-scale protocol suitable for research purposes.

Industrial Synthesis Method

A common industrial synthesis route starts from 3-nitro-4-chlorobenzoic acid. This multi-step process is outlined below.

Workflow for Industrial Synthesis of this compound

Caption: Industrial synthesis workflow for this compound.

Protocol:

-

Amidation: 3-Nitro-4-chlorobenzoic acid is reacted with aniline in a solvent such as chlorobenzene. A coupling agent like thionyl chloride or phosphorus trichloride is used to facilitate the formation of the amide bond, yielding 3-nitro-4-chlorobenzanilide. The reaction is typically heated to around 100°C.

-

Methoxylation: The resulting 3-nitro-4-chlorobenzanilide is then subjected to a nucleophilic aromatic substitution reaction with methanol in the presence of a base (e.g., sodium hydroxide or potassium hydroxide). This step replaces the chlorine atom with a methoxy group, producing 3-nitro-4-methoxybenzanilide.

-

Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of an acid, or hydrazine hydrate with a catalyst. This yields the final product, this compound.

Laboratory-Scale Synthesis Protocol

A more direct laboratory-scale synthesis involves the coupling of 3-amino-4-methoxybenzoic acid with aniline.

Workflow for Laboratory Synthesis of this compound

Caption: Laboratory-scale synthesis and purification workflow.

Protocol:

-

Coupling Reaction: To a solution of 3-amino-4-methoxybenzoic acid in dichloromethane, N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature. Aniline is then added, and the reaction is monitored for completion (typically a few hours).

-

Work-up: The reaction mixture is treated with an aqueous solution of sodium hydroxide (e.g., 0.5 N). The organic layer is separated, and the aqueous layer is neutralized with hydrochloric acid.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using an eluent such as a mixture of petroleum ether and ethyl acetate, to yield the pure this compound as a solid.

Applications and Relevance to Drug Development

The predominant application of this compound is as a diazo component in the synthesis of azoic dyes and pigments. It is a key intermediate for producing various high-performance colorants, including Pigment Red 146. Its chemical structure imparts good color strength and lightfastness to the resulting pigments.

For professionals in drug development, the direct pharmacological applications of this compound are not documented. However, its structure presents a potential starting point for medicinal chemistry campaigns.

-

Scaffold for Library Synthesis: The benzanilide scaffold is a common motif in pharmacologically active molecules. This compound can serve as a versatile scaffold for building chemical libraries. The amino group provides a convenient handle for further derivatization, allowing for the introduction of diverse functional groups to explore structure-activity relationships. A US patent describes the use of this compound in the creation of a library of test ligands for screening against biological targets, demonstrating its utility in the early stages of drug discovery.[3]

-

Potential Bioactivity: While not extensively studied, PubChem lists the compound as a "potential endocrine disrupting compound".[1] This classification suggests a potential for interaction with biological systems that warrants further investigation. Additionally, a study on the acute oral toxicity in mice determined an LD50 value, providing some initial toxicological data.[4]

It is important to emphasize that the use of this compound in a pharmaceutical context is largely exploratory. Its primary established role remains in the chemical industry. Researchers interested in this compound for drug development purposes should consider it a starting material for the synthesis of novel derivatives, rather than an active agent itself.

References

- 1. This compound | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Catalogue: Subjects - Peabody Museum of Archaeology and Ethnology. Library - Google Books [books.google.com]

- 3. US20110118126A1 - Methods of chemotype evolution - Google Patents [patents.google.com]

- 4. aphis.usda.gov [aphis.usda.gov]

Methodological & Application

Application Note: A Robust Protocol for the Amide Coupling Synthesis of 3-Amino-4-methoxybenzanilide

Introduction

3-Amino-4-methoxybenzanilide is a valuable intermediate in the synthesis of organic pigments and dyes, particularly for textile applications.[1][2] This document provides a detailed protocol for the synthesis of this compound from 3-amino-4-methoxybenzoic acid and aniline. The described method utilizes a carbodiimide-mediated amide coupling reaction, a common and efficient strategy in modern organic synthesis. The protocol is designed for researchers in organic chemistry and drug development, offering a straightforward procedure with a high yield of the desired product.[3]

Reaction Scheme

The synthesis proceeds via an amide bond formation between the carboxylic acid group of 3-amino-4-methoxybenzoic acid and the amino group of aniline. This reaction is facilitated by the coupling reagents N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). DIC activates the carboxylic acid, making it susceptible to nucleophilic attack by aniline, while HOBt acts as an additive to minimize side reactions and potential racemization.[3][4]

(3-amino-4-methoxybenzoic acid) + (Aniline) --[DIC, HOBt, CH₂Cl₂]--> this compound

Experimental Protocol

Materials and Equipment

-

Reagents :

-

Aniline (C₆H₅NH₂)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM, CH₂Cl₂)

-

Sodium hydroxide (NaOH), 0.5 N solution

-

Hydrochloric acid (HCl), 0.5 N solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Eluent: Petroleum ether/Ethyl acetate mixture (3:1)

-

Equipment :

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Filtration apparatus

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

DIC is a potent allergen and sensitizer; handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Aniline is toxic and readily absorbed through the skin.

Procedure

-

Reaction Setup : In a round-bottom flask, dissolve 3-amino-4-methoxybenzoic acid (0.20 g, 0.12 mmol) in dichloromethane.[3]

-

Coupling Agent Addition : To the stirred solution at room temperature, add N,N'-Diisopropylcarbodiimide (DIC, 0.17 mL, 0.18 mmol) and 1-Hydroxybenzotriazole (HOBt, 0.24 g, 0.18 mmol).[3]

-

Initial Stirring : Stir the reaction mixture for 30 minutes at room temperature.[3]

-

Aniline Addition : Add aniline (0.13 mL, 0.14 mmol) to the mixture.[3]

-

Reaction Monitoring : Allow the reaction to proceed for approximately 3 hours, monitoring by TLC if desired.[3]

-

Aqueous Workup (Base Wash) : Quench the reaction by adding 0.5 N sodium hydroxide (NaOH) solution. Transfer the mixture to a separatory funnel and isolate the lower organic (dichloromethane) layer.[3]

-

Neutralization : Add 0.5 N hydrochloric acid (HCl) to the isolated organic layer until the aqueous phase is neutral.[3]

-

Washing : Wash the dichloromethane layer three times with 10 mL of water.[3]

-

Drying : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for 2 hours.[3]

-

Solvent Removal : Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification : Purify the resulting residue by column chromatography on silica gel, using a petroleum ether:ethyl acetate (3:1) mixture as the eluent.[3]

-

Product Isolation : Collect the fractions containing the product and evaporate the solvent to yield this compound as a white solid.[3]

Data Summary and Characterization

Quantitative Data

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value | Reference |

| 3-Amino-4-methoxybenzoic acid | 0.20 g (0.12 mmol) | [3] |

| Aniline | 0.13 mL (0.14 mmol) | [3] |

| DIC | 0.17 mL (0.18 mmol) | [3] |

| HOBt | 0.24 g (0.18 mmol) | [3] |

| Reaction Time | ~3 hours | [3] |

| Product Yield | 76% | [3] |

Product Characterization

The identity and purity of the final product, this compound (CAS: 120-35-4), can be confirmed by the following analytical methods.[1][7]

-

Melting Point : 197-198 °C.[3] (Note: another source reports 154-156 °C, which may depend on purity/polymorph)[1]

-

¹H NMR (400 MHz, DMSO-d₆) : δ (ppm): 9.92 (1H, s, NH), 7.74 (2H, d, J = 9.0 Hz, PhH), 7.32 (2H, m, PhH), 7.21 (2H, d, J = 8.0 Hz, PhH), 7.06 (1H, m, PhH), 6.88 (1H, d, J = 8.0 Hz, PhH), 4.90 (2H, br s, NH₂), 3.83 (3H, s, OCH₃).[3]

-

ESI-MS (m/z) : 243 (M + H)⁺.[3]

-

Molecular Formula : C₁₄H₁₄N₂O₂.[7]

Workflow Visualization

The logical flow of the experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 120-35-4 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. 3-Amino-4-methoxybenzoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 120-35-4 [sigmaaldrich.com]

- 8. This compound | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Azo Pigments Using 3-Amino-4-methoxybenzanilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various azo pigments using 3-Amino-4-methoxybenzanilide as a key intermediate. This document is intended for professionals in research and development who require a comprehensive understanding of the synthesis and properties of these important colorants.

Introduction

This compound, also known as Fast Red KD Base, is a crucial aromatic amine used as a diazo component in the manufacturing of a range of high-performance azo pigments.[1] Its molecular structure allows for the formation of a stable diazonium salt, which subsequently undergoes a coupling reaction with various aromatic compounds (coupling components) to produce pigments with desirable properties such as high color strength, good lightfastness, and thermal stability.[1] The purity of this compound is a critical factor that directly influences the final properties of the pigment.[1]

This document outlines the synthesis of representative azo pigments derived from this compound, including Pigment Red 146, Pigment Red 31, and a note on its use in other pigments like Pigment Violet 43.[2][3]

General Synthesis Pathway

The synthesis of azo pigments from this compound follows a two-step process:

-

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) under acidic conditions and low temperatures.

-

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component (e.g., a naphthol derivative) to form the final azo pigment.

The overall workflow for this synthesis is depicted in the following diagram.

Quantitative Data Summary

The following table summarizes key quantitative data for representative azo pigments synthesized from this compound.

| Pigment Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Pigment Red 146 | 12485 | 5280-68-2 | C₃₃H₂₅Cl₂N₅O₅ | 610.16 | Blue-shade red, good fastness properties.[4] |

| Pigment Red 31 | 12360 | 6448-96-0 | C₃₁H₂₃N₅O₆ | 561.54 | Blue-light red, good light and heat resistance.[3][5] |

| Pigment Violet 43 | 12340 | 79665-29-5 | C₃₂H₂₅ClN₄O₄ | 565.02 | Brilliant blue-purple. |

Experimental Protocols

Synthesis of Pigment Red 146 (C.I. 12485)

Pigment Red 146 is synthesized through the diazotization of this compound and subsequent coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC).

Materials:

-

This compound (Red Base KD)

-

Hydrochloric acid (30%)

-

Glacial acetic acid

-

Sodium nitrite (35% solution)

-

Naphthol AS-LC

-

Sodium hydroxide

-

Deionized water

Protocol:

Part 1: Preparation of the Diazonium Salt Solution (Coupling Solution A) [6]

-

In a suitable reaction vessel, combine 100 kg of deionized water, 8 kg of this compound, 15 kg of 30% hydrochloric acid, and 10 kg of glacial acetic acid.

-

Stir the mixture for 15 minutes until all solids are dissolved.

-

Cool the solution to 3°C using an ice bath.

-

Slowly add a 35% sodium nitrite solution and allow the reaction to proceed for 35 minutes to form the diazonium salt solution.

Part 2: Preparation of the Coupling Component Solution (Coupling Solution B) [6]

-

In a separate vessel, dissolve 5 kg of sodium hydroxide in 200 kg of deionized water.

-

Heat the solution to 95°C and add Naphthol AS-LC, stirring until completely dissolved.

Part 3: Azo Coupling Reaction [6]

-

At 35°C, add the Naphthol AS-LC solution (Coupling Solution B) dropwise to the diazonium salt solution (Coupling Solution A) with vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture for 60 minutes.

-

Heat the mixture to 80°C and maintain this temperature for 30 minutes.

-

Filter the resulting precipitate and wash with deionized water until the filtrate is neutral.

-

Dry the collected solid at 75°C to obtain Pigment Red 146.

Synthesis of Pigment Red 31 (C.I. 12360)

Pigment Red 31 is produced by the diazotization of this compound and subsequent coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.[3]

Materials:

-

This compound

-

Hydrochloric acid

-

Sodium nitrite

-

3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide

-

Sodium hydroxide

-

Deionized water

Protocol:

Part 1: Diazotization of this compound

-

Suspend this compound in a mixture of water and hydrochloric acid.

-

Cool the suspension to 0-5°C in an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.

Part 2: Preparation of the Coupling Component Solution

-

In a separate beaker, dissolve 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5°C in an ice bath.

Part 3: Azo Coupling

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of Pigment Red 31 will form.

-

Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure complete coupling.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry the pigment in an oven at a controlled temperature.

Note on Other Pigments

This compound is a versatile intermediate used in the synthesis of several other azo pigments. For instance, it is a listed precursor for C.I. Pigment Violet 43.[2] The general synthesis principle remains the same, involving the diazotization of this compound followed by coupling with a specific coupling component to achieve the desired violet hue.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Diazonium salts can be unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.

-

Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each compound before use.

These protocols provide a foundation for the synthesis of azo pigments from this compound. Researchers may need to optimize reaction conditions to achieve desired pigment characteristics.

References

- 1. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Pigment Red 31 [dyestuffintermediates.com]

- 4. zeyachem.net [zeyachem.net]

- 5. Pigment Red 31 | Fineland Chem [finelandchem.com]

- 6. CN110283475A - A kind of preparation method of pigment red 146 - Google Patents [patents.google.com]

Application of 3-Amino-4-methoxybenzanilide in the Textile and Pigment Industries

Abstract

3-Amino-4-methoxybenzanilide, also known commercially as Fast Red KD Base, is a critical chemical intermediate rather than a direct dye. Its primary application in the coloration industry is twofold: as a diazo component for in-situ synthesis of azoic dyes on cellulosic fibers and as a key precursor in the manufacturing of high-performance organic pigments. This document provides detailed application notes and protocols for its use in both textile dyeing and pigment synthesis, summarizing key performance data and outlining experimental procedures for researchers and scientists.

Part 1: Application in Azoic Dyeing of Textiles

Introduction to Azoic Dyeing

Azoic dyeing is a process where an insoluble azo dye is synthesized directly within the textile fiber. This in-situ formation results in dyeings with excellent wash fastness and vibrant shades, particularly in the red, orange, and bordeaux spectrum. The process involves two key components:

-

Naphthol Component (Coupling Component): A derivative of β-naphthol, which is first applied to the fabric.

-

Diazo Component (Base): An aromatic amine, such as this compound, which is diazotized to form an unstable diazonium salt.

When the naphthol-impregnated fabric is treated with the diazonium salt solution, the two components couple to form a large, insoluble colored molecule trapped within the fiber matrix. The low temperature required for the diazotization step (0-5°C) gives the process its alternative name, "ice dyeing".[1]

Performance Characteristics

Dyeings produced using this compound as the diazo component typically exhibit good to excellent fastness properties due to the insoluble nature of the dye formed within the fibers.[2][3] The specific performance can vary based on the chosen naphthol coupling component, dye concentration, and adherence to the protocol.

Table 1: Typical Color Fastness Properties of Azoic Dyes on Cotton

| Fastness Test | Test Method | Typical Rating | Description |

| Light Fastness | ISO 105-B02 | 6 - 7 | Measured against the Blue Wool Scale (1-8), where 8 is the highest fastness.[1][4][5] |

| Washing Fastness | ISO 105-C06 | 4 - 5 | Measured against the Grey Scale for Color Change (1-5), where 5 indicates no change.[6][7][8] |

| Washing Fastness | ISO 105-C06 | 4 - 5 | Measured against the Grey Scale for Staining (1-5), where 5 indicates no staining on adjacent fabric.[6][7][8] |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4 | Measured with a crockmeter against the Grey Scale for Staining (1-5).[9][10][11] |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3 | Measured with a crockmeter against the Grey Scale for Staining (1-5).[9][10][11] |

Note: Ratings are typical values and can vary. A rating of 4-5 is considered very good to excellent.

Experimental Protocol: Azoic Dyeing of Cotton Fabric

This protocol describes the laboratory-scale procedure for dyeing a 5-gram sample of cotton fabric to produce a vibrant red shade.

Step 1: Naphtholation (Impregnation) This step solubilizes the water-insoluble naphthol and impregnates it into the cotton fibers.

-

Reagents:

-

Naphthol AS (or other suitable coupling component): 0.15 g (3% on weight of fabric)

-

Turkey Red Oil (wetting agent): 1 g/L

-

Caustic Soda (Sodium Hydroxide): 6 g/L

-

Common Salt (Sodium Chloride): 15 g/L

-

Deionized Water

-

-

Procedure:

-

Prepare a paste with the Naphthol AS and Turkey Red Oil.

-

In a separate beaker, dissolve the caustic soda in water to prepare a clear solution.

-

Add the caustic soda solution to the naphthol paste and stir until a clear, soluble sodium naphtholate solution is formed.

-

Add the common salt and adjust the final volume to achieve the desired liquor ratio (e.g., 1:30).

-

Immerse the cotton fabric in this solution at room temperature for 20-30 minutes.[12]

-

Remove the fabric and squeeze evenly to remove excess liquor. Do not rinse.

-

Step 2: Diazotization (Preparation of the Diazo Solution) This step converts the this compound base into a reactive diazonium salt. This reaction must be performed at low temperature (0-5°C) to prevent the decomposition of the diazonium salt.

-

Reagents:

-

This compound (Fast Red KD Base): 0.15 g (3% owf)

-

Hydrochloric Acid (conc.): 3%

-

Sodium Nitrite (NaNO₂): 2%

-

Sodium Acetate: 1% (to buffer pH)

-

Crushed Ice

-

-

Procedure:

-

In a beaker, make a paste of the Fast Red KD Base with a small amount of water.

-

Add the hydrochloric acid and stir.

-

Surround the beaker with a larger ice bath and add crushed ice directly to the solution to bring the temperature down to 0-5°C.[1][12]

-

Slowly add the sodium nitrite solution while stirring continuously, maintaining the low temperature.

-

Continue stirring for 20-30 minutes. The formation of the diazonium salt is complete when the solution gives a positive reaction on starch-iodide paper (turns blue).

-

Add sodium acetate to stabilize the solution.[12]

-

Step 3: Coupling (Color Development) The naphtholated fabric is passed through the diazo solution to form the final dye.

-

Procedure:

-

Immerse the squeezed, naphtholated fabric from Step 1 into the cold diazonium salt solution from Step 2.

-

Handle the fabric in the solution for 15-20 minutes. The red color will develop almost instantly.[12]

-

Step 4: After-treatment This final step removes surface dye and improves fastness properties.

-

Procedure:

Diagrams

References

- 1. jamesheal.com [jamesheal.com]

- 2. Fast Red KD Base Bulk Manufacturer, CAS NO 120-35-4 | Suze Chemical [suzehg.com]

- 3. How are Fast Bases used in Textile Industry? - Saujanya Exports [saujanyaexports.com]

- 4. customercare.pptgroup.com [customercare.pptgroup.com]

- 5. hibiscus-plc.co.uk [hibiscus-plc.co.uk]

- 6. Grey Change & Grey Stain Scales For Durable Textile Colors | HunterLab [hunterlab.com]

- 7. textilelearner.net [textilelearner.net]

- 8. scribd.com [scribd.com]

- 9. fineotex.com [fineotex.com]

- 10. orientbag.net [orientbag.net]

- 11. textilelearner.net [textilelearner.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Amino-4-methoxybenzanilide as a Key Intermediate for C.I. Pigment Red 146

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Amino-4-methoxybenzanilide (also known as Red Base KD) and its critical role as an intermediate in the synthesis of C.I. Pigment Red 146, a significant organic pigment used in various industrial applications.[1][2][3] Detailed experimental protocols for the synthesis of this pigment are provided, along with key data and visualizations to aid in research and development.

Introduction to this compound

This compound is a vital fine chemical intermediate, appearing as a white or light yellow powder.[1][4] It is widely utilized in the dye and pigment industry, particularly for the synthesis of a range of organic pigments, including C.I. Pigment Red 31, 32, 146, 147, 150, and 176.[1][3][5] Its primary application lies in the production of azo pigments, where it serves as the diazo component in the azo coupling reaction.[6][7]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 120-35-4 | [4] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [4][8] |

| Molecular Weight | 242.27 g/mol | [4][8] |

| Appearance | White to light yellow powder | [1][4] |

| Purity | ≥98.0% | [2][7] |

| Melting Point | 154-156 °C | [1][4] |

| Boiling Point | 364.5 °C at 760 mmHg | [4] |

| Flash Point | 174.3 °C | [4] |

| Solubility | Insoluble in water, soluble in ethanol and xylene | [9] |

Synthesis of C.I. Pigment Red 146: An Overview

The synthesis of C.I. Pigment Red 146 from this compound is a classic example of an azo coupling reaction. This process involves two primary stages:

-

Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid.[6] This reaction is typically carried out at low temperatures in an acidic medium.[6]

-

Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with a coupling component, in this case, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC).[9][10] This electrophilic aromatic substitution reaction forms the stable azo compound, C.I. Pigment Red 146.[6][11]

The overall reaction is depicted in the following pathway:

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS 120-35-4 - Chemical Supplier Unilong [unilongindustry.com]

- 3. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 6. books.rsc.org [books.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pigment Red 146 [dyestuffintermediates.com]

- 10. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azo Coupling [organic-chemistry.org]

Application Notes and Protocols for the Analytical Characterization of 3-Amino-4-methoxybenzanilide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Amino-4-methoxybenzanilide (CAS No. 120-35-4), a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] The following protocols are designed to ensure the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in various samples. A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended to separate the main compound from its potential impurities and degradation products.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound and quantify the analyte.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.0)

-

This compound reference standard

-

Sample of this compound for analysis

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.0) in a 35:65 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to a similar concentration.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area. For quantification, generate a calibration curve from the peak areas of the standard solutions and determine the concentration of the analyte in the sample.

Workflow for HPLC Analysis:

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities and for providing structural confirmation of this compound, often after a derivatization step to enhance its volatility.

Experimental Protocol: GC-MS Analysis

Objective: To identify volatile impurities and confirm the structure of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Data acquisition and processing software

Reagents and Materials:

-

Sample of this compound

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-500 m/z |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Procedure:

-

Sample Preparation (with Derivatization):

-

Accurately weigh about 1-2 mg of the this compound sample into a vial.

-

Add 100 µL of an anhydrous solvent and 100 µL of the derivatizing agent (BSTFA).

-

Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection.

-

-

Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Data Analysis:

-

Identify the main peak corresponding to the derivatized this compound.

-

Analyze the mass spectrum of the main peak to confirm its molecular weight and fragmentation pattern.

-

Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

-

Logical Flow for GC-MS Analysis:

Caption: Logical flow of GC-MS analysis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents and Materials:

-

Sample of this compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used as a reference)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Processing and Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the ¹H NMR spectrum to assign the protons to the structure.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon atoms.

-

¹H NMR Data (400 MHz, DMSO-d₆): [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.92 | s | 1H | NH (amide) |

| 7.74 | d, J = 9.0 Hz | 2H | Phenyl H (ortho to C=O) |

| 7.32 | m | 2H | Phenyl H |

| 7.21 | d, J = 8.0 Hz | 1H | Aromatic H |

| 7.06 | m | 1H | Aromatic H |

| 6.88 | d, J = 8.0 Hz | 1H | Aromatic H |

| 4.90 | br s | 2H | NH₂ (amino) |

| 3.83 | s | 3H | OCH₃ (methoxy) |

Workflow for NMR Structural Elucidation:

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol: FTIR-ATR

Objective: To identify the functional groups of this compound.

Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-